molecular formula C6H6ClNO4S B13752408 Phenol, 2-amino-4-chloro-, hydrogen sulfate (ester) CAS No. 22332-20-3

Phenol, 2-amino-4-chloro-, hydrogen sulfate (ester)

Cat. No.: B13752408
CAS No.: 22332-20-3
M. Wt: 223.63 g/mol
InChI Key: XHNFLGXQHAGECN-UHFFFAOYSA-N
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Description

Phenol, 2-amino-4-chloro-, hydrogen sulfate (ester) is a sulfated derivative of 2-amino-4-chlorophenol (CAS 95-85-2), a compound characterized by an aromatic phenol core substituted with an amino (-NH₂) group at the 2-position and a chlorine atom at the 4-position.

This compound is structurally related to bioactive phenols and their derivatives, which are often explored for applications in pharmaceuticals, agrochemicals, or industrial synthesis. Sulfate esters of phenolic compounds are particularly significant due to their roles in detoxification pathways, prodrug formulations, or as intermediates in organic synthesis.

Properties

CAS No.

22332-20-3

Molecular Formula

C6H6ClNO4S

Molecular Weight

223.63 g/mol

IUPAC Name

(2-amino-4-chlorophenyl) hydrogen sulfate

InChI

InChI=1S/C6H6ClNO4S/c7-4-1-2-6(5(8)3-4)12-13(9,10)11/h1-3H,8H2,(H,9,10,11)

InChI Key

XHNFLGXQHAGECN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)N)OS(=O)(=O)O

Origin of Product

United States

Preparation Methods

Sulfation of 2-amino-4-chlorophenol

The direct preparation of the hydrogen sulfate ester of 2-amino-4-chlorophenol typically involves sulfation of the parent compound, 2-amino-4-chlorophenol. This can be achieved by reacting 2-amino-4-chlorophenol with sulfuric acid or sulfur trioxide under controlled conditions. The sulfation reaction is often conducted at low temperatures (0°C to 50°C) to avoid side reactions and decomposition.

  • Reagents: Sulfuric acid or sulfur trioxide
  • Conditions: Low temperature (0–50°C), inert organic solvents such as carbon disulfide or dichloromethane may be used to moderate the reaction.
  • Catalysts: Lewis acids like aluminum chloride or ferric chloride may be employed to facilitate sulfonation/sulfation.

This method yields the hydrogen sulfate ester by esterification of the phenolic hydroxyl group.

Stepwise Synthesis via Chlorinated Aminophenol Derivatives

Another approach involves the synthesis of 2-amino-4-chlorophenol derivatives, which are then sulfated or converted into the hydrogen sulfate ester.

  • Starting from chlorinated nitrophenols or chlorobenzenesulfonates, selective reduction and substitution reactions yield 2-amino-4-chlorophenol.
  • Purification by recrystallization from solvents such as absolute ethanol improves yield and purity.
  • Hydrolysis and neutralization steps are carefully controlled to optimize product formation and minimize isomer formation.

Related Synthetic Procedures from Patent Literature

While direct preparation methods for the hydrogen sulfate ester are limited in literature, related compounds such as 2-amino-4-chloro-5-nitrophenol are synthesized via multi-step processes involving:

  • Acetylation of 2-amino-4-chlorophenol with acetic anhydride to form 2-acetamido-4-chlorophenol.
  • Cyclization in the presence of dehydrating agents to form benzothiazole derivatives.
  • Mixed acid nitration using concentrated nitric acid (80–90%) to introduce nitro groups.
  • Alkaline hydrolysis and acidification to yield the target amino-chlorophenol derivatives.

These steps highlight the chemical versatility and complexity of preparing substituted aminophenols, which can be further functionalized to obtain sulfate esters.

Comparative Data Table of Preparation Methods

Preparation Step Reagents/Conditions Yield / Notes Source
Sulfation of 2-amino-4-chlorophenol Sulfuric acid or SO3, 0–50°C, inert solvent Moderate to high yield; temperature control crucial
Reduction of chloronitrophenols NaOH, controlled hydrolysis, recrystallization Yield improvement by pure starting materials (up to 73%)
Acetylation and cyclization Acetic anhydride, dehydrating agent Intermediate formation of benzothiazole derivatives
Mixed acid nitration 80–90% concentrated nitric acid Efficient nitration step for further functionalization
Alkaline hydrolysis and acidification NaOH, concentrated hydrochloric acid Final step to yield amino-chlorophenol derivatives

Research Findings and Analytical Notes

  • Yield Optimization: Studies emphasize the importance of starting material purity and precise control of base concentration and reaction temperature to maximize yield and minimize by-products.
  • Reaction Monitoring: Thin-layer chromatography (TLC) is commonly used to monitor reaction completion during nitration and hydrolysis steps.
  • Purification: Recrystallization from absolute ethanol or solvent extraction techniques improve product purity and isolate the desired isomer.
  • Catalyst Use: Lewis acid catalysts facilitate sulfonation/sulfation reactions, enhancing reaction rates and selectivity.
  • Environmental and Safety Considerations: Handling of strong acids (sulfuric, nitric) and chlorinated intermediates requires appropriate safety measures and waste disposal protocols.

Chemical Reactions Analysis

Types of Reactions: Phenol, 2-amino-4-chloro-, hydrogen sulfate (ester) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Analytical Chemistry

High-Performance Liquid Chromatography (HPLC)

Phenol, 2-amino-4-chloro-, hydrogen sulfate (ester) can be effectively analyzed using reverse phase HPLC methods. The mobile phase typically consists of acetonitrile, water, and phosphoric acid, although for mass-spectrometry compatible applications, formic acid is preferred. This method allows for the isolation of impurities and is suitable for pharmacokinetic studies, demonstrating scalability for various applications .

Pharmaceutical Applications

Drug Development

The compound serves as an intermediate in the synthesis of various pharmaceuticals. Its derivatives are often explored in the context of drug formulation and testing. For instance, studies have indicated that 2-amino-4-chlorophenol derivatives can exhibit significant biological activity, making them candidates for further development in therapeutic applications. Research has shown that these compounds can be involved in C–N cross-coupling reactions, which are pivotal in synthesizing complex organic molecules used in drug discovery .

Toxicological Studies

Research into the toxicity of 2-amino-4-chlorophenol reveals its potential carcinogenic effects when administered orally to rats. The findings indicate an increased incidence of squamous cell carcinomas in the forestomach and transitional cell carcinomas in the urinary bladder at higher doses over prolonged periods . Such studies are crucial for assessing the safety profiles of compounds intended for pharmaceutical use.

Environmental Applications

Water Treatment Technologies

Phenol, 2-amino-4-chloro-, hydrogen sulfate (ester) has been studied for its adsorption properties in water treatment processes. Modified activated carbon has shown high efficiency in removing 4-chlorophenols from aqueous solutions. The optimal conditions for maximum adsorption capacity were identified as specific dosages and contact times under controlled pH levels . These findings underscore the compound's relevance in developing sustainable water treatment technologies.

Cosmetic Formulations

The compound's properties also lend themselves to cosmetic applications. Research indicates that polymers derived from phenolic compounds can enhance the stability and effectiveness of cosmetic formulations. For instance, the use of natural and synthetic polymers in cosmetics has been shown to improve skin hydration and product performance . The incorporation of such compounds can lead to innovative formulations that meet consumer demand for effective personal care products.

Mechanism of Action

The mechanism of action of Phenol, 2-amino-4-chloro-, hydrogen sulfate (ester) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Table 1: Comparison of Key Properties

Compound Name CAS No. Molecular Formula Substituents Molecular Weight (g/mol) Key Properties
2-Amino-4-chlorophenol 95-85-2 C₆H₆ClNO -OH, -NH₂ (2), -Cl (4) 143.57 Polar, moderate solubility in water
Phenol, 2-amino-4-chloro-, HSO₄⁻ Not listed C₆H₆ClNO₄S -OSO₃H, -NH₂ (2), -Cl (4) ~219.63 (estimated) Higher polarity, enhanced water solubility
4-Aminophenol sulfate (ester) N/A C₆H₇NO₅S -OSO₃H, -NH₂ (4) 205.19 Water-soluble, used in pharmaceuticals
2-Chloro-4-ethylphenol 18980-00-2 C₈H₉ClO -OH, -Cl (2), -C₂H₅ (4) 156.61 Lipophilic, low water solubility
2-Nitrophenol 88-75-5 C₆H₅NO₃ -OH, -NO₂ (2) 139.11 Strongly acidic, yellow crystalline solid

Key Observations:

Substituent Effects: The amino group (-NH₂) in 2-amino-4-chlorophenol derivatives contributes to hydrogen bonding, enhancing solubility in polar solvents. In contrast, alkyl groups (e.g., -C₂H₅ in 2-chloro-4-ethylphenol) increase lipophilicity, reducing aqueous solubility . Sulfate esterification significantly elevates polarity and water solubility compared to parent phenols. For example, 4-aminophenol sulfate is widely used in pharmaceutical formulations due to its stability and solubility .

Acidity and Reactivity: The chlorine atom at the 4-position in 2-amino-4-chlorophenol derivatives withdraws electron density, increasing the phenolic -OH acidity. Sulfate esters further modulate reactivity by replacing the acidic -OH with a stable -OSO₃H group . Nitro-substituted phenols (e.g., 2-nitrophenol) exhibit stronger acidity (pKa ~4.1) compared to amino-chloro derivatives (pKa ~8–9 for 2-amino-4-chlorophenol) due to the electron-withdrawing nitro group .

Stability and Degradation: Sulfate esters are generally more resistant to oxidative degradation than free phenols.

Biological Activity

Phenol, 2-amino-4-chloro-, hydrogen sulfate (ester), commonly known as 2-amino-4-chlorophenol, is an organic compound with notable biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, toxicological effects, and potential therapeutic applications.

  • Molecular Formula : C₆H₆ClN₁O
  • Appearance : White to light yellow crystalline solid
  • Melting Point : 136 - 141 °C
  • Boiling Point : Approximately 276.8 °C
  • Density : About 1.4 g/cm³

Synthesis

The synthesis of 2-amino-4-chlorophenol can be achieved through various chemical reactions, primarily involving the chlorination of phenol and subsequent amination processes. One common method includes the reaction of phenol with dichlorobenzene and potassium hydroxide.

Antimicrobial Properties

Studies indicate that 2-amino-4-chlorophenol exhibits antimicrobial activity against various pathogens. It has been shown to inhibit the growth of bacteria and fungi, making it a candidate for further research in antimicrobial therapies.

Cytotoxic Effects

Research has demonstrated that exposure to 2-amino-4-chlorophenol can lead to significant cytotoxic effects in mammalian cell lines. In particular, studies have indicated that it induces squamous cell carcinoma in rats when administered at high doses, suggesting a potential carcinogenic risk .

Table 1: Summary of Cytotoxic Effects

Study ReferenceModel OrganismObserved EffectDose (ppm)Outcome
Yamazaki et al. (2009)RatsSquamous cell papilloma in forestomach3200 - 8000Significant increase in tumors
JBRC (2008a)MiceEosinophilic changesHigh dosesRenal and hepatic toxicity

Toxicological Profile

The toxicological assessment of 2-amino-4-chlorophenol reveals several health risks associated with its exposure:

  • Renal Toxicity : High doses have been linked to renal damage in both rats and mice .
  • Hematological Effects : Chronic exposure resulted in decreased erythrocyte counts and increased methaemoglobin levels, indicating potential hematotoxicity .
  • Mutagenicity : The compound has shown mutagenic properties in bacterial gene mutation tests, suggesting a risk for genetic damage under certain conditions .

Case Studies

  • Chronic Bioassay in Rats : A two-year study indicated a significant increase in the incidence of squamous cell carcinoma among male rats exposed to high concentrations of 2-amino-4-chlorophenol. The study highlighted the compound's potential as a carcinogen, particularly affecting the forestomach .
  • Oral Toxicity Study : In a 13-week oral toxicity study, both rats and mice displayed signs of toxicity at doses above 500 mg/kg bw/d, including renal impairment and hematological changes .

The biological activity of 2-amino-4-chlorophenol is attributed to its ability to interfere with cellular processes:

  • Cell Cycle Disruption : The compound has been observed to induce apoptosis in certain cell lines, potentially through oxidative stress mechanisms.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular metabolism and increased susceptibility to oxidative damage.

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